molecular formula C3HI3O B14551988 1,1,3-Triiodoprop-2-yn-1-ol CAS No. 62201-54-1

1,1,3-Triiodoprop-2-yn-1-ol

Cat. No.: B14551988
CAS No.: 62201-54-1
M. Wt: 433.75 g/mol
InChI Key: DXVPDARNSIAEEN-UHFFFAOYSA-N
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Description

1,1,3-Triiodoprop-2-yn-1-ol is an organic compound with the molecular formula C₃H₃I₃O. It is characterized by the presence of three iodine atoms attached to a propynol backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1,3-Triiodoprop-2-yn-1-ol can be synthesized through several methods. One common approach involves the iodination of propargyl alcohol. The reaction typically requires the use of iodine and a suitable oxidizing agent under controlled conditions to ensure the selective introduction of iodine atoms at the desired positions .

Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes, where the reaction parameters such as temperature, pressure, and reactant concentrations are optimized to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1,1,3-Triiodoprop-2-yn-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield iodinated carboxylic acids, while reduction can produce less iodinated alcohols .

Scientific Research Applications

1,1,3-Triiodoprop-2-yn-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism by which 1,1,3-Triiodoprop-2-yn-1-ol exerts its effects involves the interaction of its iodine atoms with various molecular targets. The compound can participate in halogen bonding, which influences its reactivity and interactions with other molecules. Additionally, the presence of multiple iodine atoms can enhance the compound’s ability to undergo specific chemical transformations, making it a versatile reagent in organic synthesis .

Comparison with Similar Compounds

    1,1,2-Triiodoethane: Similar in having multiple iodine atoms but differs in the carbon backbone structure.

    1,1,3-Triiodopropane: Similar in the number of iodine atoms but lacks the alkyne functionality.

    2,3,5-Triiodobenzoic Acid: Contains three iodine atoms but is an aromatic compound.

Properties

CAS No.

62201-54-1

Molecular Formula

C3HI3O

Molecular Weight

433.75 g/mol

IUPAC Name

1,1,3-triiodoprop-2-yn-1-ol

InChI

InChI=1S/C3HI3O/c4-2-1-3(5,6)7/h7H

InChI Key

DXVPDARNSIAEEN-UHFFFAOYSA-N

Canonical SMILES

C(#CI)C(O)(I)I

Origin of Product

United States

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